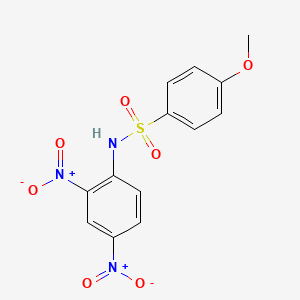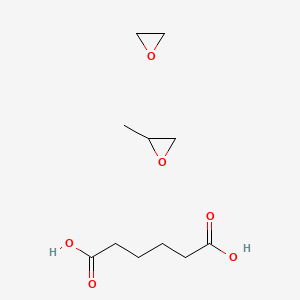
Hexanedioic acid;2-methyloxirane;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, 2-methyloxirane, and oxirane are three distinct chemical compounds that can form a polymer when combined. Hexanedioic acid, also known as adipic acid, is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂. 2-methyloxirane, also known as propylene oxide, is an epoxide with the formula C₃H₆O. Oxirane, commonly known as ethylene oxide, is another epoxide with the formula C₂H₄O. When these compounds polymerize, they form a complex structure with unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanedioic Acid: Hexanedioic acid is typically synthesized through the oxidation of cyclohexanol and cyclohexanone with nitric acid. This process involves several steps, including the formation of intermediates such as cyclohexanone oxime and caprolactam.
2-Methyloxirane: 2-methyloxirane is commonly produced via the chlorohydrin process, which involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, followed by dehydrochlorination with a base.
Oxirane: Oxirane is industrially produced by the catalytic oxidation of ethylene using oxygen or air
Industrial Production Methods
Hexanedioic Acid: Industrial production of hexanedioic acid involves the oxidation of cyclohexane with air in the presence of cobalt or manganese catalysts.
2-Methyloxirane: The industrial production of 2-methyloxirane often employs the chlorohydrin process or the hydroperoxide process, where propylene is oxidized using tert-butyl hydroperoxide.
Oxirane: Oxirane is produced on a large scale using the direct oxidation method, which is highly efficient and widely used in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Both 2-methyloxirane and oxirane can undergo oxidation reactions to form diols. For example, oxirane can be oxidized to ethylene glycol.
Reduction: Hexanedioic acid can be reduced to hexanediol using reducing agents such as lithium aluminum hydride.
Substitution: Epoxides like 2-methyloxirane and oxirane can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and alcohols are frequently used in substitution reactions.
Major Products Formed
Oxidation: Diols such as ethylene glycol and propylene glycol.
Reduction: Hexanediol from hexanedioic acid.
Substitution: Various alcohols and amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanedioic acid, 2-methyloxirane, and oxirane have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of polymers, resins, and other chemicals.
Biology: Oxirane derivatives are used in the study of enzyme mechanisms and as cross-linking agents in protein chemistry.
Medicine: Epoxides like oxirane are used in the synthesis of pharmaceuticals and as sterilizing agents due to their antimicrobial properties.
Industry: Hexanedioic acid is a key component in the production of nylon-6,6, while 2-methyloxirane and oxirane are used in the manufacture of polyurethane foams and surfactants.
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their application:
Hexanedioic Acid: Acts as a monomer in polymerization reactions, forming long-chain polymers through condensation reactions.
2-Methyloxirane and Oxirane: These epoxides undergo ring-opening reactions, where the strained three-membered ring is attacked by nucleophiles, leading to the formation of various products. The ring strain in epoxides makes them highly reactive and suitable for a variety of chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Succinic Acid: Another dicarboxylic acid with similar properties to hexanedioic acid.
Ethylene Glycol: A diol formed from the oxidation of oxirane.
Propylene Glycol: A diol formed from the oxidation of 2-methyloxirane.
Uniqueness
Hexanedioic Acid: Its longer carbon chain compared to succinic acid provides different physical properties and applications, particularly in the production of nylon-6,6.
2-Methyloxirane and Oxirane: The presence of the epoxide ring makes these compounds highly reactive and versatile in chemical synthesis, distinguishing them from other alcohols and diols.
Propiedades
Número CAS |
58481-42-8 |
|---|---|
Fórmula molecular |
C11H20O6 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
hexanedioic acid;2-methyloxirane;oxirane |
InChI |
InChI=1S/C6H10O4.C3H6O.C2H4O/c7-5(8)3-1-2-4-6(9)10;1-3-2-4-3;1-2-3-1/h1-4H2,(H,7,8)(H,9,10);3H,2H2,1H3;1-2H2 |
Clave InChI |
AEGBOSBMZYQQTD-UHFFFAOYSA-N |
SMILES canónico |
CC1CO1.C1CO1.C(CCC(=O)O)CC(=O)O |
Números CAS relacionados |
37310-98-8 58481-42-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


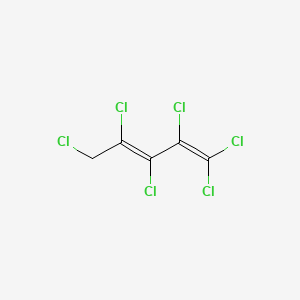
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
![Pyrrolo[1,2-a]pyrimidine, 2,4,6,7-tetramethyl-](/img/structure/B14605500.png)

![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)
![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)
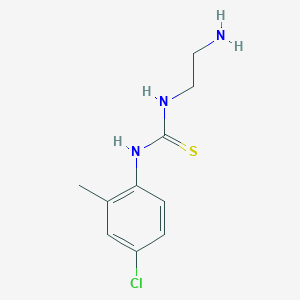
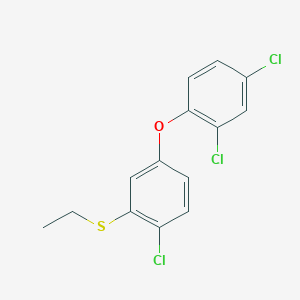
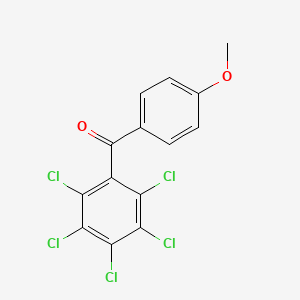
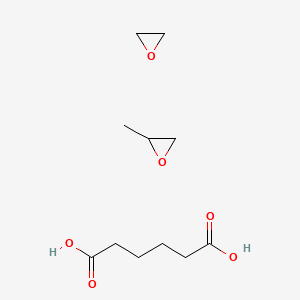
![1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14605551.png)
